![molecular formula C10H13NO B13573375 [1-(Pyridin-4-yl)cyclobutyl]methanol](/img/structure/B13573375.png)
[1-(Pyridin-4-yl)cyclobutyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Pyridin-4-yl)cyclobutyl]methanol: is an organic compound with the molecular formula C10H13NO It is a derivative of cyclobutanemethanol, where the cyclobutyl ring is substituted with a pyridin-4-yl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Pyridin-4-yl)cyclobutyl]methanol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the reaction of 4-pyridinecarboxaldehyde with cyclobutanone in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
化学反应分析
Types of Reactions:
Oxidation: [1-(Pyridin-4-yl)cyclobutyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as amines, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Amines, alcohols.
Substitution: Functionalized pyridine derivatives.
科学研究应用
Chemistry: In chemistry, [1-(Pyridin-4-yl)cyclobutyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study the interactions of pyridine-containing molecules with biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit activity against various diseases, making it a valuable compound for drug discovery.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of [1-(Pyridin-4-yl)cyclobutyl]methanol involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the cyclobutyl group provides steric hindrance that can influence binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
[1-(Pyridin-3-yl)cyclobutyl]methanol: Similar structure but with the pyridine ring substituted at the 3-position.
[1-(Pyridin-2-yl)cyclobutyl]methanol: Pyridine ring substituted at the 2-position.
[1-(Pyridin-4-yl)cyclopropyl]methanol: Cyclopropyl ring instead of cyclobutyl.
Uniqueness: [1-(Pyridin-4-yl)cyclobutyl]methanol is unique due to the specific positioning of the pyridine ring and the cyclobutyl group. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC 名称 |
(1-pyridin-4-ylcyclobutyl)methanol |
InChI |
InChI=1S/C10H13NO/c12-8-10(4-1-5-10)9-2-6-11-7-3-9/h2-3,6-7,12H,1,4-5,8H2 |
InChI 键 |
CKKCIJMCQHWQMG-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(CO)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



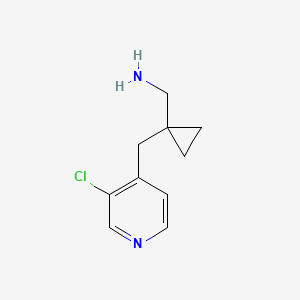

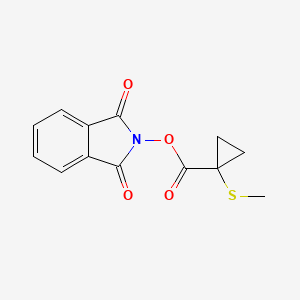
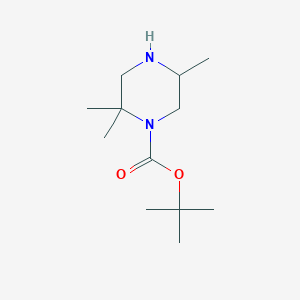
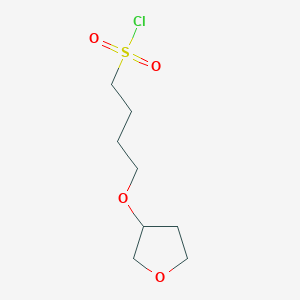

![Tert-butyl4-(piperazin-1-yl)-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13573329.png)
![(s)-2-Amino-2-(6-methoxybenzo[d][1,3]dioxol-5-yl)ethan-1-ol](/img/structure/B13573332.png)
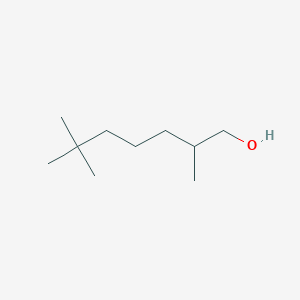
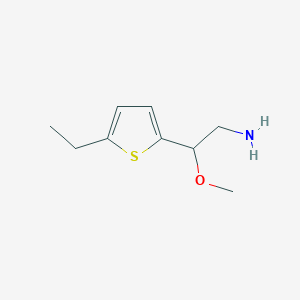
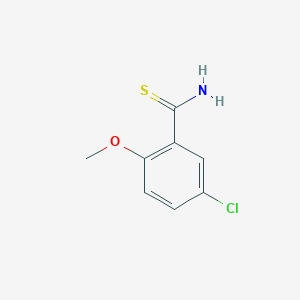

![3-[2-Fluoro-5-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13573367.png)
